molecular formula C7H5ClINO4S B14846877 Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate

Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate

Cat. No.: B14846877
M. Wt: 361.54 g/mol
InChI Key: OIAIXWTYNRFGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate is a chemical compound that features a pyridine ring substituted with chlorosulfonyl and iodine groups

Preparation Methods

The synthesis of Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by iodination. The reaction conditions often require the use of chlorosulfonic acid and iodine reagents under controlled temperatures to ensure the selective substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, iodine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, while the iodine substituent can participate in redox reactions . These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Methyl 4-(chlorosulfonyl)-6-iodopyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chlorosulfonyl and iodine substituents on the pyridine ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C7H5ClINO4S

Molecular Weight

361.54 g/mol

IUPAC Name

methyl 4-chlorosulfonyl-6-iodopyridine-2-carboxylate

InChI

InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(15(8,12)13)3-6(9)10-5/h2-3H,1H3

InChI Key

OIAIXWTYNRFGPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.